2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid

描述

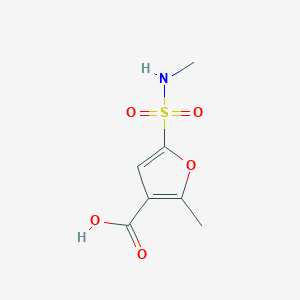

Chemical Structure: 2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid (CAS: 1376318-99-8) is a furan-based heterocyclic compound with three key substituents:

- Methyl group at position 2 of the furan ring.

- Methylsulfamoyl group (-SO₂NHCH₃) at position 3.

- Carboxylic acid (-COOH) at position 2.

属性

IUPAC Name |

2-methyl-5-(methylsulfamoyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-4-5(7(9)10)3-6(13-4)14(11,12)8-2/h3,8H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHGKXZYYMNXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a furan derivative, such as 2-methylfuran.

Sulfonation: The furan derivative undergoes sulfonation using a sulfonating agent like chlorosulfonic acid to introduce the sulfonyl group.

Amination: The sulfonylated intermediate is then treated with a methylamine source to form the methylsulfamoyl group.

Carboxylation: Finally, the compound is carboxylated at the 3-position using a carboxylating agent such as carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Types of Reactions

2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The methylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound features a furan ring with a methylsulfamoyl group and a carboxylic acid moiety, contributing to its reactivity and interaction with biological systems. Its molecular formula is C8H10N2O4S, and it has a molecular weight of 218.24 g/mol.

Organic Synthesis

2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution : The carboxylic acid can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

- Coupling Reactions : It can participate in coupling reactions with amines or alcohols to form more complex molecules, which is vital in drug development and material science.

Research indicates that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound have potential antimicrobial effects against various pathogens.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit tumor growth through specific molecular interactions.

Pharmaceutical Applications

Due to its structural characteristics, this compound is being explored for:

- Drug Development : Its derivatives are being studied for potential therapeutic applications, particularly in treating infectious diseases and cancer.

- Formulation Chemistry : The compound can be utilized as an organic buffer in biological and biochemical applications, enhancing the stability of pharmaceutical formulations.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antimicrobial drug development.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 12 | 0 |

Case Study 2: Anticancer Mechanism Exploration

In another study, researchers investigated the anticancer mechanisms of this compound on human cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

作用机制

The mechanism of action of 2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.

相似化合物的比较

Physicochemical Properties :

- Molecular Formula: C₇H₉NO₅S.

- Molecular Weight : 219.21 g/mol.

- Purity : Commercially available at ≥95% purity (Hairui Chemical, CymitQuimica) .

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences electronic properties, solubility, and biological activity. Below is a comparative table:

Thermodynamic and Stability Comparisons

- This suggests that aryl-substituted furan carboxylic acids exhibit high thermodynamic stability, which may extend to the methylsulfamoyl analog.

- Stability : Sulfonamide-containing analogs (e.g., CAS 408536-00-5, 306936-43-6) are sensitive to hydrolysis under acidic/basic conditions, necessitating stabilized storage (e.g., inert atmospheres) .

生物活性

Overview

2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid (C₆H₇N₁O₅S) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a methylsulfamoyl group and a carboxylic acid group, contributing to its unique reactivity and biological interactions. Its molecular weight is 205.19 g/mol, and it is characterized by the following structural formula:

Antimycobacterial Properties

Research indicates that this compound exhibits significant antimycobacterial activity. Its mechanism involves interference with iron metabolism in pathogens, which is critical for their growth and survival. This property positions it as a candidate for developing new treatments against infections caused by Mycobacterium species, particularly those resistant to conventional antibiotics .

The proposed mechanism of action involves the inhibition of fumarate hydratase, an enzyme crucial for the citric acid cycle in Mycobacterium tuberculosis (Mtb). By targeting this enzyme, the compound disrupts metabolic processes essential for bacterial survival, leading to impaired growth and increased susceptibility to oxidative stress .

Case Studies and Experimental Data

- In Vitro Studies : A study demonstrated that derivatives of this compound were screened against Mtb in vitro, revealing minimum inhibitory concentrations (MIC) that indicate potent activity against the bacterium. For instance, one derivative showed an MIC value of 6.3 μM when tested under specific growth conditions .

- Structure-Activity Relationship (SAR) : Further investigations into the structure-activity relationship revealed that modifications to the methylsulfamoyl group could enhance biological activity. Compounds with varying substituents on the furan ring exhibited differing levels of inhibition against Mtb, highlighting the importance of chemical structure in determining efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylfuran-3-carboxylic acid | C₆H₆O₃ | Lacks the methylsulfamoyl group |

| 5-Methylfuran-2-carboxylic acid | C₆H₆O₃ | Different positioning of carboxyl group |

| 2-Methyl-5-sulfamoylfuran-3-carboxylic acid | C₆H₇N₁O₅S | Similar structure but different substituents |

This table illustrates how this compound stands out due to its specific functional groups and biological activity compared to other furan derivatives.

常见问题

How can researchers determine the thermodynamic properties (e.g., enthalpy of fusion) of 2-Methyl-5-(methylsulfamoyl)furan-3-carboxylic acid when thermal decomposition occurs during melting?

Advanced Research Question

When direct measurement of ΔfusH (enthalpy of fusion) is hindered by thermo-oxidative decomposition during melting, researchers employ indirect methods. For example, the specific entropy of fusion (ΔfusS) can be calculated using the refined value of 0.323 ± 0.026 J/g·K for phenylfuran derivatives. This value is applied to the equation ΔfusH = ΔfusS × Tfus, where Tfus is the melting point. Validation involves cross-referencing results with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to confirm decomposition thresholds .

What methodologies are recommended for confirming the structural integrity and purity of this compound?

Basic Research Question

Structural confirmation requires a combination of NMR spectroscopy (¹H and ¹³C) to verify substituent positions and functional groups. Purity is assessed via:

- Vapor pressure consistency : Repeated measurements at different purification stages ensure no residual solvents or byproducts.

- Combustion calorimetry : Combustion energy (ΔcH) is measured in a static bomb calorimeter using benzoic acid (99.995% purity) as a calibration standard. Deviations <0.1% indicate high purity .

How does the acidity (pKa) of this compound compare to other furan-based carboxylic acids, and what experimental approaches are used to measure it?

Advanced Research Question

The compound’s pKa can be inferred from structurally similar analogs. For example:

What experimental design considerations are necessary for combustion energy determination of this compound?

Basic Research Question

Key steps include:

- Calorimeter calibration : Use benzoic acid (K-1 grade, 99.995% purity) to determine the energy equivalent of the system.

- Product analysis : Quantify CO, CO₂, soot, and nitric acid post-combustion via gas chromatography and ion chromatography.

- Error mitigation : Conduct triplicate trials and apply corrections for non-quantitative combustion products .

How can researchers address contradictions in thermochemical data for furan-3-carboxylic acid derivatives?

Advanced Research Question

Discrepancies in ΔfusH or ΔcH values often arise from decomposition or impurities. Strategies include:

- Comparative analysis : Cross-validate results using multiple methods (e.g., DSC for decomposition onset, TGA for mass loss).

- Computational validation : Density Functional Theory (DFT) calculations to predict thermodynamic properties and identify outliers.

- Literature harmonization : Use consensus values from peer-reviewed studies on structurally analogous compounds .

What analytical techniques are suitable for quantifying this compound in complex matrices?

Advanced Research Question

Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–280 nm) is recommended. Method development requires:

- Column selection : C18 stationary phase for polar carboxylic acids.

- Mobile phase optimization : Acetonitrile/water with 0.1% formic acid to enhance peak resolution.

- Validation : Spike-and-recovery tests in matrices like biological fluids or synthetic mixtures to confirm accuracy (±5%) .

How can sublimation enthalpy (ΔsubH) be experimentally determined for this compound?

Basic Research Question

ΔsubH is measured via:

- Knudsen effusion method : Monitor mass loss under controlled vacuum and temperature.

- Vapor pressure measurements : Use the Clausius-Clapeyron equation to relate temperature-dependent vapor pressure to ΔsubH.

- Validation : Compare results with combustion-derived ΔfH (formation enthalpy) to ensure thermodynamic consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。